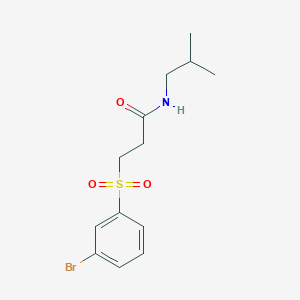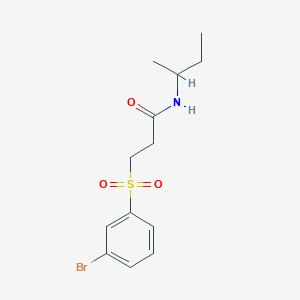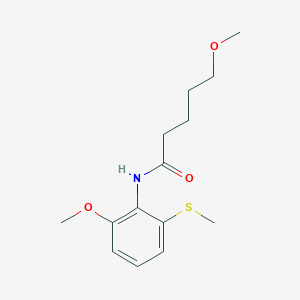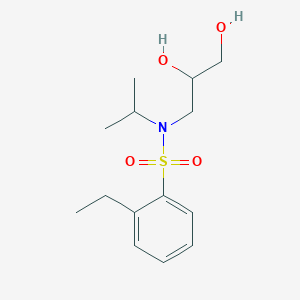![molecular formula C14H18FNO5S B6750115 Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate](/img/structure/B6750115.png)
Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom on the benzene ring and a sulfonylamino group attached to a cyclopropyl-methoxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate typically involves multiple steps. One common approach is to start with the fluorobenzoic acid derivative, which undergoes esterification to form the methyl ester. The sulfonylamino group is then introduced through a sulfonylation reaction, followed by the attachment of the cyclopropyl-methoxyethyl chain via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce new functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-benzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-4-fluorobenzoate: The fluorine atom is positioned differently, potentially altering its chemical properties and interactions.
Uniqueness: The presence of the fluorine atom at the 6-position on the benzene ring of Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate distinguishes it from similar compounds. This unique positioning can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S/c1-20-12(9-6-7-9)8-22(18,19)16-11-5-3-4-10(15)13(11)14(17)21-2/h3-5,9,12,16H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCYOWDNGDCZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)NC1=C(C(=CC=C1)F)C(=O)OC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylbenzimidazol-2-amine](/img/structure/B6750039.png)
![1-[3-[3-(2-Chlorothiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]butan-1-one](/img/structure/B6750050.png)


![4-(3,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide](/img/structure/B6750069.png)
![(1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide](/img/structure/B6750075.png)
![[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone](/img/structure/B6750079.png)
![7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one](/img/structure/B6750097.png)
![(1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone](/img/structure/B6750103.png)
![Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate](/img/structure/B6750110.png)
![N-ethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6750132.png)
